2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)-
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Overview
Description
2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- is an organic compound with the molecular formula C6H9NO3. It is a derivative of 2-butenoic acid, featuring an amino and oxo group at the fourth position, and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- typically involves aldol condensation reactions. One common method is the microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid, which provides the desired product in moderate to excellent yields . The reaction conditions often include the use of a microwave reactor to accelerate the reaction and improve yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are substituted amino or ester derivatives.
Scientific Research Applications
2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, modulating biochemical pathways and exerting biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, ethyl ester, (E)-:
2-Butenoic acid, methyl ester, (E)-:
Uniqueness
2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- is unique due to the presence of both amino and oxo functional groups at the fourth position, which imparts distinct chemical reactivity and potential biological activity compared to its simpler ester counterparts.
Properties
IUPAC Name |
ethyl 4-amino-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVHELJXYAFNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325440 |
Source
|
Record name | 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116637-00-4 |
Source
|
Record name | 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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